Risedronate sodium hemi-pentahydrate

Descripción

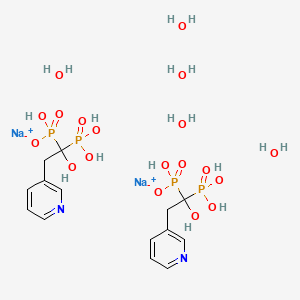

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFDYHPNTXOPPO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2Na2O19P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329003-65-8 | |

| Record name | Risedronate sodium hemi-pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329003658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RISEDRONATE SODIUM HEMI-PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2YAQ274O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Risedronate Sodium Hemi-pentahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risedronate sodium hemi-pentahydrate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of bone disorders characterized by excessive osteoclast activity, such as osteoporosis and Paget's disease. Its therapeutic efficacy lies in its profound ability to inhibit bone resorption. This technical guide provides a comprehensive overview of the core mechanism of action of risedronate, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these processes.

Molecular Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

The primary molecular target of risedronate is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[1] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification of small GTPase signaling proteins like Ras, Rho, and Rac.

Risedronate, as a pyrophosphate analog, binds to the geranyl pyrophosphate (GPP) binding site of FPPS. This binding is a slow and tight interaction, effectively inhibiting the enzyme's function. The inhibition of FPPS disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

Quantitative Data: FPPS Inhibition

The inhibitory potency of risedronate against FPPS has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter in determining its efficacy.

| Organism/Enzyme Source | IC50 Value (nM) | Reference |

| Babesia bovis (recombinant BbFPPS) | 8.4 ± 1.2 | [1] |

| Human | Not explicitly stated in the provided results | |

| Plasmodium falciparum | 20,300 ± 1,000 (for parasite growth) | [2] |

Cellular Consequences in Osteoclasts

The inhibition of FPPS by risedronate has profound effects on osteoclasts, the primary cells responsible for bone resorption.

Disruption of the Cytoskeleton and Ruffled Border

The lack of FPP and GGPP prevents the prenylation of small GTPases. Prenylation is a crucial lipid modification that anchors these signaling proteins to the cell membrane, enabling their function. Unprenylated GTPases are unable to regulate the complex cytoskeletal organization required for osteoclast function. This leads to the disruption of the actin ring and the loss of the ruffled border, a specialized membrane structure essential for the secretion of acid and enzymes that dissolve bone mineral and matrix.

Induction of Apoptosis

By disrupting essential cellular processes, risedronate induces apoptosis, or programmed cell death, in osteoclasts.[3][4] This leads to a reduction in the number of active osteoclasts at sites of bone remodeling. Studies have shown a significant increase in the proportion of osteoclasts undergoing apoptosis following risedronate treatment.[3] One study reported a 4- to 24-fold increase in osteoclast apoptosis in vitro.[3] However, some research suggests that the inhibition of bone resorption by risedronate can occur at concentrations lower than those required to induce apoptosis, indicating that apoptosis may not be the sole mechanism for its anti-resorptive effects.[5]

Signaling Pathways Involved in Risedronate's Action

The following diagram illustrates the central role of FPPS inhibition in the mechanism of action of risedronate.

Caption: Risedronate inhibits FPPS, disrupting the mevalonate pathway and leading to osteoclast dysfunction and apoptosis.

Interaction with Bone Mineral

Risedronate has a strong affinity for hydroxyapatite, the mineral component of bone. This property allows it to selectively target areas of active bone remodeling where it is taken up by osteoclasts.

Effects on Bone Mineral Density and Fracture Risk

Numerous clinical trials have demonstrated the efficacy of risedronate in increasing bone mineral density (BMD) and reducing the risk of fractures in patients with osteoporosis.

Quantitative Data: Clinical Efficacy

| Study/Parameter | Risedronate Treatment Group | Placebo/Control Group | Outcome | Reference |

| Vertebral Fractures | ||||

| VERT-North America & Multinational | 5 mg/day | Placebo | 41-49% reduction in new vertebral fractures over 3 years | [6] |

| Non-Vertebral Fractures | ||||

| VERT-North America & Multinational | 5 mg/day | Placebo | 33-39% reduction in non-vertebral fractures over 3 years | [6] |

| Hip Fractures | ||||

| HIP Trial (elderly women with osteoporosis) | 2.5 or 5 mg/day | Placebo | 40% reduction in hip fractures over 3 years | [6] |

| Bone Mineral Density (BMD) | ||||

| Lumbar Spine (VERT studies) | 5 mg/day | Placebo | ~5.4-5.9% increase over 3 years | [6] |

| Femoral Neck (VERT studies) | 5 mg/day | Placebo | ~1.6-3.1% increase over 3 years | [6] |

| Lumbar Spine (postmenopausal Thai women) | 35 mg/week | Baseline | 5.8% increase at 52 weeks | [7] |

| Femoral Neck (postmenopausal Thai women) | 35 mg/week | Baseline | 4.54% increase at 52 weeks | [7] |

| Lumbar Spine (2-year study) | 150 mg/month | 5 mg/day | 4.2% vs 3.9% increase | [8] |

Experimental Protocols

The understanding of risedronate's mechanism of action is built upon a foundation of rigorous in vitro and in vivo experimental studies.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

Objective: To quantify the inhibitory effect of risedronate on FPPS activity.

Methodology: A common method involves a radiometric assay using recombinant FPPS.

-

Enzyme Source: Recombinant human or other species-specific FPPS expressed in and purified from E. coli.

-

Substrates: Radiolabeled isopentenyl pyrophosphate (e.g., [1-14C]IPP) and an allylic pyrophosphate substrate (geranyl pyrophosphate, GPP, or dimethylallyl pyrophosphate, DMAPP).

-

Procedure:

-

The enzyme is incubated with varying concentrations of risedronate.

-

The reaction is initiated by the addition of the radiolabeled and unlabeled substrates.

-

The reaction mixture is incubated at 37°C for a defined period.

-

The reaction is terminated, and the product (farnesyl pyrophosphate) is separated from the unreacted substrates using techniques like thin-layer chromatography (TLC) or extraction with an organic solvent (e.g., butanol/water).

-

The amount of radioactivity in the product fraction is quantified using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the risedronate concentration.

-

Caption: Workflow for a radiometric FPPS inhibition assay.

In Vitro Osteoclast Apoptosis Assay

Objective: To determine the effect of risedronate on osteoclast survival.

Methodology: This can be assessed using various techniques, including morphological analysis and TUNEL staining.

-

Cell Culture: Osteoclasts are generated in vitro from bone marrow macrophages or peripheral blood mononuclear cells (PBMCs) by stimulation with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL).

-

Treatment: Mature osteoclasts are treated with varying concentrations of risedronate for a specified period.

-

Apoptosis Assessment:

-

Morphological Analysis: Cells are fixed and stained (e.g., with Hoechst 33342 or DAPI) to visualize nuclear morphology. Apoptotic cells exhibit characteristic features such as chromatin condensation and nuclear fragmentation.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis. Fixed cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA, which can then be visualized by fluorescence microscopy.

-

-

Quantification: The percentage of apoptotic osteoclasts is determined by counting the number of apoptotic cells relative to the total number of osteoclasts in multiple fields of view.

In Vitro Bone Resorption (Pit) Assay

Objective: To measure the inhibitory effect of risedronate on the resorptive activity of osteoclasts.

Methodology: This assay assesses the ability of osteoclasts to excavate pits on a bone-like substrate.

-

Substrate: Osteoclasts are cultured on dentine slices, bone slices, or synthetic calcium phosphate-coated plates.

-

Cell Culture and Treatment: Osteoclast precursors are seeded onto the substrate and differentiated into mature osteoclasts in the presence of M-CSF and RANKL. The cultures are then treated with different concentrations of risedronate.

-

Pit Visualization: After the culture period, the cells are removed from the substrate (e.g., by sonication or treatment with bleach). The resorption pits are then visualized by staining with toluidine blue or by using scanning electron microscopy (SEM).

-

Quantification: The number and area of the resorption pits are quantified using image analysis software. The percentage of inhibition of bone resorption is calculated relative to untreated control cultures.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of risedronate on the expression and phosphorylation status of proteins in signaling pathways, such as the RANKL pathway.

Methodology:

-

Cell Culture and Treatment: Osteoclasts or their precursors are treated with risedronate for various time points.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Protein Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated forms of downstream effectors of RANKL signaling like NF-κB, JNK, ERK, and p38).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added. The addition of a chemiluminescent substrate allows for the detection of the protein bands.

-

Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation.

Conclusion

The mechanism of action of this compound is well-defined, centering on the potent and specific inhibition of farnesyl pyrophosphate synthase in osteoclasts. This targeted action disrupts essential cellular processes, leading to a profound reduction in bone resorption through both the impairment of osteoclast function and the induction of apoptosis. The extensive body of preclinical and clinical evidence robustly supports its efficacy in the treatment of osteoporosis and other bone diseases. A thorough understanding of its molecular and cellular mechanisms, as detailed in this guide, is critical for the continued development and optimization of therapies for bone disorders.

References

- 1. Farsenyl pyrophosphate synthase is a potential molecular drug target of risedronate in Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Antiplasmodial Activities of Risedronate and Its Interference with Protein Prenylation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of bone resorption by alendronate and risedronate does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of risedronate 150 mg once a month in the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes of bone turnover markers and bone mineral density among postmenopausal Thai women with osteoporosis receiving generic risedronate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Risedronate Sodium Hemi-pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of risedronate sodium hemi-pentahydrate, a third-generation bisphosphonate widely used in the treatment of osteoporosis and other bone-related diseases. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visual representations of key processes to facilitate understanding and replication in a research and development setting.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the initial preparation of risedronic acid, followed by its conversion to the desired sodium salt and subsequent crystallization as the hemi-pentahydrate form.

Step 1: Synthesis of Risedronic Acid

The precursor, risedronic acid, is synthesized by the reaction of 3-pyridylacetic acid with phosphorous acid and a halogenating agent, such as phosphorus trichloride.[1]

Experimental Protocol:

-

In a reaction vessel, charge 3-pyridylacetic acid (50 g), phosphorous acid (89.7 g), and diethyl carbonate (150 ml).[1]

-

Stir the mixture for 5 minutes.

-

Slowly add phosphorus trichloride (100.3 g) to the reaction mass at a temperature of 34°C.[1]

-

Heat the reaction mixture to 69°C and maintain for approximately 6 hours with continuous stirring.[1]

-

Slowly add water (250 ml) to the reaction mass.

-

Heat the mixture to reflux and stir for about 5.5 hours, collecting any solvent that distills off.[1]

-

Cool the reaction mixture, which will cause the risedronic acid to precipitate.

-

Isolate the solid product by filtration, wash with water, and dry.

Step 2: Synthesis of this compound

Risedronic acid is then converted to its monosodium salt and crystallized as the hemi-pentahydrate.

Experimental Protocol:

-

Charge risedronic acid (10 g) into a vessel containing water (134 ml) and isopropanol (16 ml).[1]

-

Stir the suspension for 25 minutes.

-

Cool the mixture to 15°C.

-

Add 10 ml of a 15% aqueous sodium hydroxide solution.[1]

-

Stir the reaction mixture for approximately 2 hours at 15-18°C.[1]

-

Further cool the reaction mass to 5°C.

-

Slowly add isopropanol (160 ml) to the reaction mass and continue stirring at 1-5°C for about 2 hours to facilitate solid formation.[1]

-

Filter the resulting solid and wash with isopropanol (5 ml).[1]

-

Dry the product under vacuum at 50-58°C to a constant weight to yield this compound.

Synthesis Pathway Diagram:

Caption: Overall synthesis pathway for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and solid-state properties. The following are the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of risedronate sodium and to quantify it in bulk and pharmaceutical dosage forms.

Experimental Protocol:

-

Mobile Phase Preparation: Prepare a solution of 1.8 g/L of edetate disodium in water. Adjust the pH to 9.5 ± 0.1 with 1 N sodium hydroxide.[2]

-

Standard Solution Preparation: Dissolve an accurately weighed quantity of USP Risedronate Sodium RS in the mobile phase to obtain a known concentration.

-

Sample Solution Preparation: Dissolve an accurately weighed quantity of the synthesized this compound in the mobile phase to obtain a solution with a concentration of approximately 1.1 mg/mL.[2]

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the chromatograph, record the peak responses, and calculate the purity.

HPLC Experimental Workflow:

Caption: Experimental workflow for HPLC analysis of risedronate sodium.

Table 1: HPLC Method Parameters and Performance

| Parameter | Value |

| Column | Waters Atlantis dC18 (150 mm × 3.9 mm; 5 µm)[3] |

| Mobile Phase | Potassium phosphate buffer (pH 2.9) and potassium edetate buffer (pH 9.5) in a 1:2 ratio, final pH adjusted to 6.8 with phosphoric acid[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection Wavelength | 263 nm[3] |

| Column Temperature | 30 °C[3] |

| Retention Time | Approximately 1.3 min[3] |

| Linearity Range | 14–140 µg/mL[3] |

| Correlation Coefficient (r²) | 0.9994[3] |

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of this compound.

Experimental Protocol:

-

Sample Preparation: Gently grind a small amount of the synthesized powder to ensure a random orientation of the crystals.

-

Instrument Setup: Use a powder diffractometer with Cu Kα radiation.

-

Data Collection: Scan the sample over a 2θ range of 5° to 40°.

-

Data Analysis: Compare the obtained diffraction pattern with known patterns for this compound.

XRPD Experimental Workflow:

Caption: Experimental workflow for XRPD analysis.

Table 2: Characteristic XRPD Peaks for this compound

| 2θ (degrees) ± 0.2° |

| 8.9 |

| 12.2 |

| 12.9 |

| 13.5 |

| 15.3 |

| 15.7 |

| 19.7 |

| 24.5 |

| 27.8 |

| 31.1 |

| 36.5 |

Data sourced from patent WO2009003001A2.[1]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the water content and thermal stability of the hydrated form.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the sample into an aluminum pan.

-

TGA Analysis: Heat the sample under a nitrogen atmosphere from ambient temperature to 300°C at a constant heating rate (e.g., 10°C/min). Record the weight loss as a function of temperature.

-

DSC Analysis: Heat the sample under a nitrogen atmosphere over a similar temperature range and heating rate as the TGA analysis. Record the heat flow.

Thermal Analysis Experimental Workflow:

Caption: Experimental workflow for TGA/DSC analysis.

Table 3: Thermal Analysis Data for this compound

| Analysis | Observation | Interpretation |

| TGA | Weight loss corresponding to approximately 12.9% occurs upon heating.[4] | This weight loss is consistent with the loss of 2.5 moles of water from the hemi-pentahydrate structure. |

| DSC | Endothermic peaks are observed, with a notable event around 60°C.[5] | These peaks correspond to the dehydration events, with the initial low-temperature endotherm indicating the loss of loosely bound water molecules.[6] |

Spectroscopic Characterization

Spectroscopic techniques provide information about the molecular structure and functional groups present in this compound.

2.4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 4: Key FTIR Absorption Bands for Risedronate Sodium

| Wavenumber (cm⁻¹) | Assignment |

| ~3500-3000 | O-H stretching (water of hydration and P-OH) |

| ~1640 | C=N, C=C stretching (pyridine ring) |

| ~1200-900 | P=O and P-O stretching |

| ~600-500 | P-C stretching |

Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.

2.4.2. Raman Spectroscopy

Experimental Protocol:

-

Sample Preparation: Place a small amount of the powder sample on a microscope slide.

-

Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm) to acquire the spectrum.

-

Data Analysis: Identify the characteristic Raman scattering peaks.

Table 5: Key Raman Shifts for Risedronate Sodium

| Raman Shift (cm⁻¹) | Assignment |

| ~3070 | C-H stretching (pyridine ring) |

| ~1610 | C=C stretching (pyridine ring) |

| ~1040 | Pyridine ring breathing mode |

| ~990 | P-O(H) stretching |

Note: Raman spectroscopy is particularly useful for analyzing the phosphonate groups and the pyridine ring vibrations.[5][7]

2.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of the molecule in solution.

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: Record ¹H and ³¹P NMR spectra using a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Table 6: Predicted ¹H NMR Chemical Shifts for Risedronate in D₂O

| Proton | Chemical Shift (ppm) |

| Pyridine H | ~7.5-8.5 |

| Methylene (-CH₂-) | ~3.4 |

Note: Predicted spectra can be found in databases such as the Human Metabolome Database.[8] Experimental values may vary depending on the solvent and pH.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols and tabulated data offer a valuable resource for researchers and professionals in the field of drug development. The use of the described analytical techniques is essential for ensuring the quality, purity, and desired solid-state form of this important active pharmaceutical ingredient. Careful control of the synthesis and thorough characterization are paramount for the development of safe and effective pharmaceutical products containing risedronate sodium.

References

- 1. WO2009003001A2 - Preparation of this compound - Google Patents [patents.google.com]

- 2. drugfuture.com [drugfuture.com]

- 3. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Dehydration of risedronate hemi-pentahydrate: analytical and physical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 329003-65-8 [smolecule.com]

- 7. Infrared, Raman and NMR investigations of risedronate adsorption on nanocrystalline apatites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

Risedronate Sodium Hemi-pentahydrate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, Mechanism of Action, and Analytical Methodologies

Introduction

Risedronate sodium, a third-generation pyridinyl bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption.[1][2] It is widely prescribed for the treatment and prevention of osteoporosis in postmenopausal women, to increase bone mass in men with osteoporosis, for glucocorticoid-induced osteoporosis, and for Paget's disease of the bone.[2][3] In its pharmaceutical formulation, risedronate sodium is typically present as the hemi-pentahydrate form, which contains 2.5 molecules of water.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological mechanism of action, and analytical protocols for risedronate sodium hemi-pentahydrate, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is the monosodium salt of risedronic acid.[6] Its chemical name is [1-hydroxy-2-(3-pyridinyl)ethylidene]bis[phosphonic acid] monosodium salt, hemi-pentahydrate.[3][7] The presence of two phosphonate groups makes it a potent chelating agent and contributes to its high affinity for hydroxyapatite in bone.[1][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | [1-hydroxy-2-(3-pyridinyl)ethylidene]bis[phosphonic acid] monosodium salt, hemi-pentahydrate | [3][7] |

| Molecular Formula | C₇H₁₀NNaO₇P₂ · 2.5H₂O | [2][8] |

| Molecular Weight | 350.13 g/mol | [5][8] |

| Appearance | Fine white to off-white crystalline powder | [9][10] |

| Solubility | Soluble in water, 0.1 N sodium hydroxide, and pH 7.0 potassium phosphate dibasic solution; very slightly soluble in 0.1 N hydrochloric acid; practically insoluble in ethanol; and insoluble in isopropanol.[9][11] | [9][11] |

| pH (1% aqueous solution) | 4.15 | [11] |

| Dissociation Constants (pKa) | pK₁=1.6±0.2, pK₂=2.2±0.2, pK₃=5.9±0.1, pK₄=7.1±0.1, pK₅=11.7±0.3 | [11] |

Mechanism of Action: Inhibition of the Mevalonate Pathway

The primary pharmacological effect of risedronate is the inhibition of bone resorption by osteoclasts.[1][2] Risedronate has a high affinity for hydroxyapatite crystals, the mineral component of bone, and is preferentially taken up at sites of active bone remodeling.[1]

Once internalized by osteoclasts, risedronate targets and inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][12] This pathway is crucial for the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[9] Prenylation is vital for the proper function and subcellular localization of these proteins, which regulate critical osteoclast functions, including cytoskeletal arrangement, membrane ruffling, and trafficking of vesicles, all of which are necessary for bone resorption.[1][13]

The inhibition of FPPS by risedronate leads to a disruption of these essential cellular processes, ultimately resulting in osteoclast inactivation and apoptosis.[1][12] This reduces the overall rate of bone resorption, helping to restore the balance between bone formation and resorption.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphonylating agent, such as phosphorus trichloride, to form risedronic acid. The subsequent neutralization with a sodium base, followed by crystallization from an aqueous/organic solvent mixture, yields this compound.[2][10]

References

- 1. researchgate.net [researchgate.net]

- 2. WO2008152518A2 - Process for the preparation of risedronic acid or risedronate sodium - Google Patents [patents.google.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. researchgate.net [researchgate.net]

- 5. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Osteoclast Differentiation – Ashley Lab [inside.ewu.edu]

- 8. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2009003001A2 - Preparation of this compound - Google Patents [patents.google.com]

- 11. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugfuture.com [drugfuture.com]

- 13. Buy this compound | 329003-65-8 [smolecule.com]

Risedronate Sodium Hemi-pentahydrate: An In-depth Technical Guide for Bone Resorption Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of risedronate sodium hemi-pentahydrate, a potent nitrogen-containing bisphosphonate, and its application in the field of bone resorption research. This document details its mechanism of action, provides quantitative data on its efficacy, and outlines detailed experimental protocols for its investigation.

Core Concepts: Chemical Properties and Mechanism of Action

This compound is a pyridinyl bisphosphonate that acts as a powerful inhibitor of osteoclast-mediated bone resorption.[1] Its chemical structure gives it a high affinity for hydroxyapatite crystals in the bone matrix.[2]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | [1-hydroxy-2-(3-pyridinyl)ethylidene]bis[phosphonic acid] monosodium salt, hemi-pentahydrate |

| Molecular Formula | C₇H₁₀NNaO₇P₂ · 2.5H₂O |

| Molecular Weight | 350.13 g/mol |

| CAS Number | 329003-65-8 |

| Solubility | Soluble in water, essentially insoluble in common organic solvents. |

| Physical Description | A fine, white to off-white, odorless, crystalline powder. |

The primary mechanism of action of risedronate is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[2][5] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6] These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are essential for normal osteoclast function, including the maintenance of the ruffled border required for bone resorption.[6] The disruption of these processes ultimately leads to osteoclast apoptosis.[2]

Quantitative Efficacy Data

The inhibitory effect of risedronate on FPPS and its impact on bone metabolism have been quantified in various studies.

Table 2.1: In Vitro Inhibitory Activity

| Parameter | Value | Species/System |

| FPPS IC₅₀ | 8.4 ± 1.2 nM | Babesia bovis recombinant enzyme |

Source:[2]

Table 2.2: Effects on Bone Mineral Density (BMD) in Postmenopausal Women

| Treatment Group | Duration | Lumbar Spine BMD Change | Femoral Neck BMD Change |

| Risedronate 5 mg/day | 1.5 - 3 years | +4.54% (95% CI 4.12 to 4.97) | +2.75% (95% CI 2.32 to 3.17) |

| Risedronate 2.5 mg/day | 1.5 - 3 years | +2.94% (95% CI 1.55 to 4.34) | +1.71% (95% CI 1.17 to 2.25) |

| Risedronate 5 mg/day | 12 months | +6.6% | +1.8% |

| Placebo | 12 months | +0.4% | +1.1% |

Table 2.3: Reduction in Bone Turnover Markers in Postmenopausal Women

| Marker | Treatment Group | Duration | Percentage Reduction |

| Urine N-telopeptide (NTx) | Risedronate 5 mg/day | 3 months | ~51% |

| Urine C-telopeptide (CTx) | Risedronate 5 mg/day | 3 months | ~60% |

| Serum C-terminal telopeptide (CTX) | Risedronate 35 mg/week | 6 months | -62.9% |

| Bone Alkaline Phosphatase (bone ALP) | Risedronate 35 mg/week | 6 months | -46.5% |

Table 2.4: Fracture Risk Reduction in Postmenopausal Women with Osteoporosis

| Fracture Type | Treatment Group | Duration | Relative Risk Reduction |

| Vertebral Fractures | Risedronate 5 mg/day | 1 year | 65% |

| Vertebral Fractures | Risedronate 5 mg/day | 3 years | 49% |

| Non-vertebral Fractures | Risedronate 5 mg/day | 3 years | 39% |

| Hip Fractures (in women with confirmed osteoporosis) | Risedronate 5 mg/day | 3 years | 40% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on bone resorption.

In Vitro Osteoclast Differentiation and Activity Assay

This protocol describes the generation of osteoclasts from bone marrow-derived macrophages (BMMs) and the assessment of risedronate's effect on their formation and function.

Materials:

-

Bone marrow cells from mice or rats

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Receptor Activator of Nuclear Factor κB Ligand (RANKL)

-

This compound

-

Tartrate-Resistant Acid Phosphatase (TRAP) staining kit

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 10% formalin)

-

Cell culture plates (96-well)

Procedure:

-

Isolation of Bone Marrow-Derived Macrophages (BMMs):

-

Sacrifice a mouse or rat and dissect the tibiae and femora.

-

Flush the bone marrow from the bones using α-MEM with a syringe and needle.

-

Culture the flushed cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3-4 days to generate BMMs.

-

-

Osteoclast Differentiation:

-

Plate the BMMs in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Culture the cells in differentiation medium containing α-MEM, 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL.

-

Add this compound at various concentrations (e.g., 0, 0.1, 1, 10 µM) to the differentiation medium at the beginning of the culture.

-

Incubate the plates for 5-7 days, changing the medium every 2-3 days.

-

-

TRAP Staining:

-

After the incubation period, remove the culture medium and wash the cells with PBS.

-

Fix the cells with 10% formalin for 10 minutes at room temperature.

-

Wash the cells with distilled water.

-

Stain for TRAP activity using a commercial kit according to the manufacturer's instructions. Typically, this involves incubating the cells with a substrate solution containing naphthol AS-MX phosphate and a color reagent in a tartrate-containing buffer at 37°C.[5][13]

-

TRAP-positive multinucleated cells (osteoclasts) will stain red/purple.

-

-

Quantification:

-

Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well under a microscope.

-

-

Bone Resorption (Pit) Assay (Optional):

-

For assessing osteoclast activity, plate BMMs on bone-mimetic surfaces (e.g., dentine slices or calcium phosphate-coated plates).

-

After differentiation, remove the cells and stain the surface with toluidine blue or silver nitrate to visualize the resorption pits.[3][14]

-

Quantify the resorbed area using image analysis software.

-

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

This model is widely used to mimic postmenopausal osteoporosis and evaluate the efficacy of anti-resorptive agents like risedronate.[2][15]

Materials:

-

Female Sprague-Dawley or Wistar rats (typically 3-6 months old)

-

Anesthetic agent (e.g., isoflurane)

-

Surgical instruments

-

This compound

-

Vehicle for drug administration (e.g., distilled water)

-

Gavage needles

Procedure:

-

Ovariectomy:

-

Anesthetize the rats.

-

Perform bilateral ovariectomy through a dorsal or ventral incision.[2] A sham operation (laparotomy without ovary removal) should be performed on the control group.

-

-

Post-operative Care and Osteoporosis Development:

-

Risedronate Treatment:

-

Divide the OVX rats into treatment and vehicle control groups.

-

Administer this compound orally via gavage at desired doses (e.g., 0.1, 0.5, 2.5 mg/kg/day) for a specified duration (e.g., 4-12 weeks).[17] The vehicle control group receives the vehicle alone.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, euthanize the rats.

-

Collect blood samples for biochemical marker analysis.

-

Excise femurs and/or tibiae for bone mineral density (BMD) and micro-computed tomography (µCT) analysis.

-

Measurement of Bone Turnover Markers

Biochemical markers in serum or urine can provide a dynamic assessment of bone resorption and formation.

Materials:

-

Serum or urine samples from experimental animals or clinical subjects

-

ELISA kits for specific bone turnover markers (e.g., RatLaps™ (CTX-I) EIA for resorption, serum osteocalcin for formation)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Collect blood and separate serum, or collect urine. Store samples at -80°C until analysis.

-

-

ELISA Assay:

-

Data Analysis:

-

Calculate the concentration of the markers based on the standard curve.

-

Compare the levels of bone turnover markers between the risedronate-treated and control groups.

-

Micro-Computed Tomography (µCT) Analysis of Bone Microarchitecture

µCT provides high-resolution, three-dimensional images of bone structure, allowing for detailed quantitative analysis of trabecular and cortical bone.[20][21]

Materials:

-

Excised and fixed bone samples (e.g., femurs, vertebrae)

-

Micro-CT scanner

-

Analysis software

Procedure:

-

Scanning:

-

Scan the bone samples using a µCT scanner at a high resolution.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the 3D images from the scan data.

-

Select a region of interest (ROI) in the trabecular or cortical bone.

-

Using the analysis software, quantify various structural parameters.

-

Key Trabecular Bone Parameters:

-

Bone Volume Fraction (BV/TV): The ratio of bone volume to the total volume of the region of interest.

-

Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.

-

Trabecular Number (Tb.N): The number of trabeculae per unit length.

-

Trabecular Separation (Tb.Sp): The average distance between trabeculae.

-

Structure Model Index (SMI): An indicator of the plate-like or rod-like nature of the trabecular structure.

Mandatory Visualizations

Signaling Pathway

Caption: Risedronate's inhibition of FPPS in the mevalonate pathway.

Experimental Workflow

References

- 1. ihisto.io [ihisto.io]

- 2. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BBD Driven Fabrication of Hydroxyapatite Engineered Risedronate Loaded Thiolated Chitosan Nanoparticles and Their In Silico, In Vitro, and Ex Vivo Studies [mdpi.com]

- 5. urmc.rochester.edu [urmc.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Risedronate inhibits bone marrow mesenchymal stem cell adipogenesis and switches RANKL/OPG ratio to impair osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]

- 10. WO2008075831A1 - Process for preparing sodium risedronate hemipentahydrate - Google Patents [patents.google.com]

- 11. Bone safety with risedronate: histomorphometric studies at different dose levels and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Risedronate reduces osteoclast precursors and cytokine production in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biocat.com [biocat.com]

- 14. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]

- 16. Rat Model for Osteoporosis - Enamine [enamine.net]

- 17. [Effects of bisphosphonate on trabecular microstructure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and application of a serum C-telopeptide and osteocalcin assay to measure bone turnover in an ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. idsplc.com [idsplc.com]

- 20. Long-term risedronate treatment normalizes mineralization and continues to preserve trabecular architecture: sequential triple biopsy studies with micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Risedronate Sodium Hemi-pentahydrate: A Deep Dive into Osteoclast Inhibition Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronate sodium hemi-pentahydrate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoclast-mediated bone diseases, including osteoporosis. Its therapeutic efficacy is rooted in the targeted inhibition of osteoclast function, the primary cell type responsible for bone resorption. This technical guide elucidates the core mechanisms of risedronate's action, detailing the specific signaling pathways it disrupts within osteoclasts. We present a synthesis of current research, including quantitative data on its enzymatic inhibition and cellular effects, detailed experimental protocols for key in vitro assays, and visual representations of the molecular cascades and experimental workflows to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: Targeting the Mevalonate Pathway

Risedronate exerts its anti-resorptive effects by directly targeting osteoclasts. Upon administration, it shows a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation at sites of active bone remodeling.[1] During bone resorption, osteoclasts internalize the bone matrix, and with it, risedronate.

Once inside the osteoclast, risedronate's primary molecular target is farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway.[1][2][3][4] This pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). Risedronate, along with zoledronic acid, is considered one of the most potent inhibitors of FPPS.[2][4]

The inhibition of FPPS by risedronate leads to a depletion of intracellular FPP and GGPP. These isoprenoid lipids are essential for the post-translational modification process known as prenylation . Prenylation involves the covalent attachment of farnesyl or geranylgeranyl groups to small GTP-binding proteins (GTPases), such as Ras, Rho, and Rac.[5] This modification is critical for the proper subcellular localization and function of these signaling proteins.

By disrupting the prenylation of small GTPases, risedronate effectively cripples several vital osteoclast functions that are dependent on these signaling proteins. This includes the organization of the cytoskeleton, the formation of the ruffled border (a specialized membrane structure essential for bone resorption), and cell adhesion to the bone matrix.[1][5] The culmination of these disruptions is the inhibition of bone resorption and the induction of osteoclast apoptosis (programmed cell death).[1]

Signaling Pathways Disrupted by Risedronate

The inhibition of FPPS by risedronate initiates a cascade of downstream effects by disrupting the function of small GTPases. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular processes.

Impact on Rho GTPase Signaling

The Rho family of GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. In osteoclasts, a highly organized actin cytoskeleton is fundamental for their motility, attachment to the bone surface, and the formation of the sealing zone, which isolates the acidic resorption lacuna. By preventing the geranylgeranylation of Rho GTPases, risedronate leads to their mislocalization and inactivation. This results in a disorganized actin cytoskeleton, loss of the ruffled border, and detachment of the osteoclast from the bone surface, thereby halting bone resorption.

Inhibition of Osteoclast Differentiation

Risedronate has also been shown to directly inhibit the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.[6][7] This is achieved, in part, by suppressing the expression of key transcription factors essential for osteoclastogenesis, such as c-Fos and nuclear factor of activated T-cells c1 (NFATc1), which are induced by the receptor activator of nuclear factor-κB ligand (RANKL).[6][7] Furthermore, some studies suggest that risedronate can influence the balance of RANKL and its decoy receptor, osteoprotegerin (OPG), further impeding osteoclast formation.[8]

Induction of Apoptosis

While the primary anti-resorptive effect of risedronate is independent of apoptosis at lower concentrations, at higher, clinically relevant doses, it induces osteoclast apoptosis.[9] The disruption of small GTPase signaling, particularly the Ras-ERK and PI3K-Akt survival pathways, contributes to this pro-apoptotic effect. The inhibition of protein prenylation leads to cellular stress and the activation of caspase-dependent apoptotic pathways.[10]

Quantitative Data on Risedronate Activity

The following tables summarize the available quantitative data on the inhibitory effects of risedronate.

| Parameter | Enzyme/Cell Type | Value | Reference |

| IC50 for FPPS Inhibition | Babesia bovis FPPS | 8.4 ± 1.2 nM | [11] |

| In Vitro Growth Inhibition IC50 | Babesia bovis | 4.02 ± 0.91 µM | [11] |

| Note: IC50 values for human FPPS are not readily available in the public domain; however, risedronate is consistently ranked as one of the most potent N-bisphosphonates. |

| Dose-Dependent Effects | Cell Type/Model | Observation | Reference |

| Inhibition of Bone Resorption | In vitro pit assays | Occurs at doses tenfold lower than those reducing osteoclast number. | [9] |

| Gene Expression (Low Dose: 10⁻⁸ M) | UMR-106 rat osteoblastic cells | Transiently and selectively upregulated several genes associated with cell differentiation at 24 hours. | [12] |

| Gene Expression (High Dose: 10⁻⁴ M) | UMR-106 rat osteoblastic cells | Regulated a significant number of genes related to apoptosis and decreased angiogenesis at 24 hours. | [12] |

| Osteoclast Differentiation | Bone marrow-derived macrophages | Dose-dependently suppressed RANKL-mediated osteoclast differentiation. | [6] |

| Osteocyte Apoptosis | Ovariectomized rats | Low (0.08 µg/kg/day) and high (0.8 µg/kg/day) doses significantly reduced caspase-3 positive osteocytes. | [13][14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of anti-resorptive agents like risedronate.

Osteoclast Differentiation Assay

Objective: To assess the effect of risedronate on the formation of mature osteoclasts from precursor cells.

Methodology:

-

Cell Seeding: Isolate osteoclast precursors, such as bone marrow-derived macrophages (BMMs) or human peripheral blood mononuclear cells (PBMCs), and seed them in a multi-well plate.

-

Induction of Differentiation: Culture the cells in a differentiation medium (e.g., α-MEM with 10% FBS) supplemented with macrophage colony-stimulating factor (M-CSF) and RANKL to induce osteoclastogenesis.

-

Treatment: Add risedronate at various concentrations to the culture medium at the beginning of the culture or at specified time points. Include a vehicle control.

-

Culture and Staining: Culture the cells for 7-10 days, replacing the medium every 2-3 days. At the end of the culture period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well to determine the extent of osteoclast formation.

In Vitro Bone Resorption (Pit) Assay

Objective: To quantify the functional bone-resorbing activity of mature osteoclasts treated with risedronate.

Methodology:

-

Substrate Preparation: Use bone-mimicking substrates, such as dentin slices, bone slices, or calcium phosphate-coated plates.

-

Osteoclast Seeding: Generate mature osteoclasts as described in the differentiation assay and seed them onto the resorption substrates.

-

Treatment: Treat the mature osteoclasts with various concentrations of risedronate for a specified period (e.g., 24-48 hours).

-

Cell Removal: At the end of the treatment period, remove the osteoclasts from the substrate using sonication or mechanical scraping.

-

Pit Visualization and Quantification: Stain the resorption pits using a suitable method (e.g., toluidine blue for dentin/bone slices, or Von Kossa staining for calcium phosphate).[15] Capture images of the pits using a microscope and quantify the total resorbed area per substrate using image analysis software (e.g., ImageJ).[1]

Osteoclast Apoptosis Assay

Objective: To determine the effect of risedronate on osteoclast viability and apoptosis.

Methodology:

-

Cell Culture and Treatment: Culture mature osteoclasts and treat with a range of risedronate concentrations for a defined period.

-

Apoptosis Detection: Utilize one of the following methods:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.

-

Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3, using a colorimetric or fluorometric assay.[13]

-

Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, using flow cytometry or fluorescence microscopy.

-

-

Quantification: Quantify the percentage of apoptotic cells relative to the total number of cells in each treatment group.

Visualizing the Pathways and Processes

Signaling Pathway of Risedronate Action

References

- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jove.com [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Risedronate Directly Inhibits Osteoclast Differentiation and Inflammatory Bone Loss [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Risedronate inhibits bone marrow mesenchymal stem cell adipogenesis and switches RANKL/OPG ratio to impair osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of bone resorption by alendronate and risedronate does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of risedronate on osteoblast differentiation, expression of receptor activator of NF-κB ligand and apoptosis in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Farsenyl pyrophosphate synthase is a potential molecular drug target of risedronate in Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose-dependent differential effects of risedronate on gene expression in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective effect of low-dose risedronate against osteocyte apoptosis and bone loss in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Protective effect of low-dose risedronate against osteocyte apoptosis " by Tingjun Ye, Peng Cao et al. [scholarlycommons.henryford.com]

- 15. bio-protocol.org [bio-protocol.org]

Early-Phase Clinical Trials of Risedronate Sodium Hemi-pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and findings from early-phase clinical trials of Risedronate sodium hemi-pentahydrate. The focus is on the foundational pharmacokinetic, bioavailability, and safety studies that underpin the clinical development of this bisphosphonate.

Introduction

Risedronate sodium, a potent pyridinyl bisphosphonate, is a widely used therapeutic agent for the treatment and prevention of bone resorption diseases, most notably postmenopausal osteoporosis and Paget's disease. Its hemi-pentahydrate form is a common salt used in oral formulations. Early-phase clinical trials are critical for establishing the fundamental pharmacokinetic and safety profile of a drug. For risedronate, these studies have been pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its initial safety and tolerability in humans.

Mechanism of Action

Risedronate primarily acts by inhibiting osteoclast-mediated bone resorption. It has a high affinity for hydroxyapatite, the mineral component of bone, which leads to its targeted delivery to sites of active bone remodeling. Once internalized by osteoclasts, risedronate inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPase signaling proteins, which are essential for osteoclast function, leading to osteoclast apoptosis and a reduction in bone resorption.

Signaling Pathway

Experimental Protocols in Early-Phase Trials

Early-phase studies of risedronate, particularly bioequivalence and pharmacokinetic trials, generally follow standardized protocols to ensure data integrity and comparability.

Study Design

A common design for pharmacokinetic and bioequivalence studies is the single-dose, two-treatment, two-period crossover study.[1] In this design, healthy volunteers are randomly assigned to receive either the test formulation or the reference formulation in the first period. After a washout period of sufficient duration (e.g., 3 weeks) to eliminate the drug from the body, subjects "cross over" to the other formulation for the second period.[2] For drugs with a long half-life like risedronate, a parallel study design may also be employed.[1] Studies are typically conducted under fasting conditions, as food can significantly impact the absorption of bisphosphonates.[3]

Subject Population

Early-phase trials for risedronate are typically conducted in healthy adult male and non-pregnant, non-lactating female volunteers.[4] Inclusion and exclusion criteria are stringent to minimize variability and ensure subject safety. Key criteria often include a specific age range (e.g., 18-65 years), a body mass index (BMI) within a certain range (e.g., ≤ 32 kg/m ²), and the absence of gastrointestinal, renal, or other significant medical conditions.[4][5]

Drug Administration and Sample Collection

A single oral dose of this compound (e.g., 35 mg or 150 mg) is administered with a standardized volume of water.[1][3] Blood and urine samples are collected at predetermined time points to characterize the drug's concentration-time profile. Blood samples are typically collected for up to 72 hours post-dose, while urine collection can extend for longer periods to capture the majority of the excreted drug.[6]

Analytical Methodology

Due to the low oral bioavailability and resulting low plasma concentrations of risedronate, highly sensitive analytical methods are required.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method for the quantification of risedronate in plasma and urine.[7] It offers high selectivity and sensitivity. The method typically involves solid-phase extraction (SPE) to isolate the drug from the biological matrix, followed by chromatographic separation and mass spectrometric detection.[8]

-

Enzyme-Linked Immunosorbent Assay (ELISA): In some studies, ELISA has been used to determine risedronate concentrations in serum and urine.[3][9] This method is based on the competitive binding of risedronate and a labeled drug conjugate to a specific antibody.

Method validation is a critical component of these studies, assessing parameters such as linearity, accuracy, precision, and stability.[7][8]

Experimental Workflow

Data Presentation

The following tables summarize key quantitative data from early-phase clinical trials of this compound.

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Risedronate in Healthy Volunteers

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~1 hour | [7] |

| Absolute Oral Bioavailability | Approximately 0.63% | [7] |

| Renal Clearance | Accounts for a significant portion of total clearance | [6] |

| Terminal Half-life | Long, necessitating a significant washout period in crossover studies | [1] |

Note: Values can vary depending on the study population and dosing conditions.

Bioequivalence Studies

Bioequivalence studies are fundamental in the development of generic drug products. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.

Table 2: Representative Bioequivalence Data for Risedronate Formulations

| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Reference |

| Ae72h (Cumulative urinary excretion to 72h) | 106.60% | 92.34% - 123.07% | [2] |

| dAe/dtmax (Maximum urine excretion rate) | 104.75% | 88.86% - 123.47% | [2] |

For bioequivalence to be established, the 90% confidence interval for the geometric mean ratio of Cmax and AUC must fall within the range of 80.00% to 125.00%.

Safety and Tolerability

In early-phase trials, risedronate is generally well-tolerated. The most commonly reported adverse events are mild to moderate in severity and often gastrointestinal in nature.

Table 3: Common Adverse Events in Risedronate Clinical Trials

| Adverse Event | Frequency | Reference |

| Gastrointestinal Issues (e.g., stomach pain, nausea, diarrhea) | Common | [10] |

| Muscle and Joint Pain | Common | [10] |

| Headache | Common | [10] |

It is important to note that the safety profile is continually monitored throughout all phases of clinical development.

Conclusion

Early-phase clinical trials of this compound have been crucial in defining its pharmacokinetic properties, establishing bioequivalence of various formulations, and confirming its initial safety profile. The methodologies employed, from study design to bioanalytical techniques, are rigorous and standardized to ensure the generation of high-quality data. This foundational knowledge is essential for the successful late-stage development and clinical use of risedronate in the management of bone disorders.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Bioequivalence study of two risedronate sodium film-coated tablet formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of dosing regimen on the pharmacokinetics of risedronate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Study to Assess the Bioequivalence of Different Formulations of Risedronate in Healthy Male and Female Subjects | DecenTrialz [decentrialz.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Risedronate pharmacokinetics and intra- and inter-subject variability upon single-dose intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of renal function on risedronate pharmacokinetics after a single oral dose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

Preclinical Pharmacology of Risedronate Sodium Hemi-pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronate sodium hemi-pentahydrate, a potent nitrogen-containing bisphosphonate, is a widely utilized therapeutic agent for the management of bone resorption disorders, most notably postmenopausal osteoporosis. Its preclinical pharmacological profile is characterized by a high affinity for bone mineral and potent inhibition of osteoclast-mediated bone resorption. This technical guide provides an in-depth overview of the preclinical pharmacology of risedronate, summarizing key quantitative data from various animal models, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows through signaling pathway and process flow diagrams.

Mechanism of Action

Risedronate exerts its anti-resorptive effects primarily through the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[1][2][3] This inhibition disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These molecules are critical for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac), which are vital for normal osteoclast function, including cytoskeletal arrangement, ruffled border formation, and cell survival.[1] The disruption of these processes leads to osteoclast inactivation and apoptosis, ultimately reducing the rate of bone resorption.[4]

Signaling Pathway of Risedronate Action

Caption: Risedronate inhibits FPPS, disrupting the mevalonate pathway and leading to decreased bone resorption.

Pharmacodynamics

Preclinical studies in various animal models have consistently demonstrated the potent anti-resorptive and bone-preserving effects of risedronate.

In Vivo Efficacy in Ovariectomized (OVX) Rodent Models

The ovariectomized rodent is a standard model for postmenopausal osteoporosis.

Table 1: Effects of Risedronate in Ovariectomized Rat Models

| Species | Dose | Duration | Key Findings | Reference |

| Rat (Sprague-Dawley) | 2.5 µg/kg/day (s.c.) | 4 weeks pre-OVX, 2 weeks post-OVX | Prevented trabecular bone loss in the proximal tibial metaphysis. | [5] |

| Rat (Sprague-Dawley) | 0.1 mg/kg/day (p.o.) | 16 weeks | Increased bone mineral density (BMD) and cancellous bone area. | [6] |

| Rat (Sprague-Dawley) | 0.5 mg/kg/day (p.o.) | 16 weeks | Higher BMD and bone strength compared to lower doses. | [6] |

In Vivo Efficacy in Other Animal Models

Table 2: Effects of Risedronate in Canine and Rabbit Models

| Species | Dose | Duration | Key Findings | Reference |

| Dog (Beagle) | 0.5 mg/kg/day (p.o.) | 3 cycles (7 days on, 21 days off) | 60% decrease in resorption rates. | [7] |

| Dog (Beagle) | 2.5 mg/kg/day (p.o.) | 3 cycles (7 days on, 21 days off) | 80% decrease in resorption rates. | [7] |

| Rabbit | 2% risedronate gel (topical) | 2 months | Significantly higher bone fill in calvarial defects. | [8] |

Pharmacokinetics

Preclinical pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of risedronate.

Table 3: Preclinical Pharmacokinetic Parameters of Risedronate

| Species | Route | Key Parameters | Findings | Reference |

| Rat | Oral | Bioavailability | Low, approximately 0.65% for tablet and solution. | [9] |

| Rat | IV | Distribution | Primarily distributes to bone. | [9] |

| Rat | IV | Excretion | ~85% of an IV dose is recovered in the urine over 28 days. | [9] |

| Dog | Oral | Metabolism | No evidence of systemic metabolism. | [9] |

| Dog | IV | Excretion | Primarily excreted unchanged in the urine. | [9] |

Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol is a standard method to induce estrogen-deficient bone loss, mimicking postmenopausal osteoporosis.

Caption: Workflow for evaluating risedronate efficacy in an ovariectomized rat model.

-

Animal Model: Female Sprague-Dawley rats, typically 3-4 months old, are used.

-

Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.

-

Surgical Procedure:

-

Animals are anesthetized.

-

A dorsal midline incision is made.

-

For the OVX group, both ovaries are located and excised.

-

For the sham group, the ovaries are located but not removed.

-

The incision is sutured.

-

-

Drug Administration: Risedronate or vehicle is administered daily or at specified intervals via oral gavage or subcutaneous injection, starting the day after surgery and continuing for the duration of the study (e.g., 16 weeks).[6][10]

-

Efficacy Assessment:

-

At the end of the study, animals are euthanized.

-

Femurs and tibiae are collected for analysis of bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA), micro-computed tomography (micro-CT) for trabecular architecture, and bone histomorphometry for cellular-level changes.

-

Uterine weight is measured to confirm the success of ovariectomy.

-

In Vitro Osteoclast Activity Assay

This assay evaluates the direct effect of risedronate on osteoclast differentiation and resorptive function.

Caption: Workflow for assessing the in vitro effects of risedronate on osteoclasts.

-

Cell Source: Osteoclast precursors (bone marrow-derived macrophages) are isolated from the long bones of mice or rats.

-

Cell Culture: Cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to promote macrophage proliferation and survival.[11]

-

Osteoclast Differentiation: Differentiation into mature osteoclasts is induced by the addition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[11]

-

Risedronate Treatment: Risedronate is added to the culture medium at various concentrations during the differentiation process.

-

Assessment of Osteoclast Formation:

-

After a set culture period (e.g., 5-7 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.

-

-

Assessment of Resorptive Activity:

-

Cells are cultured on bone or dentin slices.

-

After the culture period, cells are removed, and the slices are stained to visualize resorption pits.

-

The area of resorption is quantified using image analysis software.

-

Conclusion

The preclinical pharmacology of this compound is well-characterized, demonstrating its potent and specific inhibition of osteoclast-mediated bone resorption. Its mechanism of action via FPPS inhibition is well-understood, and its efficacy in various animal models of bone loss is robustly documented. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals involved in the study and development of bone-active therapeutic agents.

References

- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of pre- and post-surgery treatment with risedronate on trabecular bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prevention of bone loss in ovariectomized rats by combined treatment with risedronate and 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of risedronate on canine cancellous bone remodeling: three-dimensional kinetic reconstruction of the remodeling site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histomorphometric Effects of 2% Risedronate Gel on Calvarial Bone Defects in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Effects of risedronate, alendronate, and minodronate alone or in combination with eldecalcitol on bone mineral density, quality, and strength in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmatest.com [pharmatest.com]

An In-depth Technical Guide to the Binding Affinity of Risedronate Sodium Hemi-pentahydrate to Hydroxyapatite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Risedronate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoporosis and other bone resorption disorders. Its therapeutic efficacy is intrinsically linked to its high affinity for hydroxyapatite (HA), the primary mineral component of bone. This technical guide provides a comprehensive overview of the binding interaction between risedronate sodium hemi-pentahydrate and hydroxyapatite. It delves into the experimental protocols used to quantify this affinity, presents a compilation of the available quantitative data, and visualizes the key experimental workflows and conceptual relationships. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the methodologies and data crucial for understanding and harnessing the bone-targeting capabilities of risedronate.

Introduction

Bisphosphonates (BPs) are synthetic analogs of pyrophosphate, characterized by a P-C-P backbone, which renders them resistant to enzymatic hydrolysis. Their pharmacological action is twofold: they exhibit a strong binding affinity for bone mineral and inhibit osteoclast-mediated bone resorption. The R1 side chain, typically a hydroxyl group, is critical for this high affinity to hydroxyapatite, while the R2 side chain dictates the drug's antiresorptive potency. Risedronate's R2 group contains a pyridine ring, which contributes to its potent inhibition of farnesyl pyrophosphate synthase (FPPS) within osteoclasts.[1][2]

The binding of risedronate to hydroxyapatite is a critical pharmacokinetic feature, ensuring its targeted delivery to and retention in the skeleton, where it can exert its therapeutic effect.[1] Understanding the nuances of this interaction is paramount for the development of new drug delivery systems and for optimizing the therapeutic window of bisphosphonate-based therapies.

Experimental Methodologies for Determining Binding Affinity

Several robust experimental techniques are employed to elucidate the binding affinity of risedronate to hydroxyapatite. These methods provide quantitative data on the strength and thermodynamics of the interaction.

Adsorption Isotherm Studies

Adsorption isotherms are a fundamental method for characterizing the binding of a molecule (adsorbate) to a solid surface (adsorbent) at a constant temperature. For the risedronate-hydroxyapatite system, these studies typically involve incubating a known amount of hydroxyapatite with varying concentrations of a risedronate solution.

-

Preparation of Hydroxyapatite: Synthetic hydroxyapatite is prepared, often via a wet precipitation method. For instance, a solution of calcium nitrate is slowly added to a solution of ammonium dihydrogen phosphate at a controlled pH (typically around 10-11) and temperature (e.g., 40°C). The resulting precipitate is then washed, dried, and characterized for its surface area and crystallinity.

-

Incubation: A fixed mass of hydroxyapatite (e.g., 30 mg) is suspended in a series of vials containing a known volume (e.g., 10 mL) of simulated body fluid (SBF) or another appropriate buffer (e.g., phosphate-buffered saline, PBS) at a physiological pH of 7.4.

-

Addition of Risedronate: Risedronate solutions of varying concentrations (e.g., 0.2, 0.5, 0.7, and 1 mM) are added to the hydroxyapatite suspensions.

-

Equilibration: The vials are agitated in a shaker at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 1 to 48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is centrifuged to separate the hydroxyapatite particles from the supernatant.

-

Quantification of Unbound Risedronate: The concentration of risedronate remaining in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (at a wavelength of 262 nm).

-

Data Analysis: The amount of risedronate adsorbed onto the hydroxyapatite is calculated by subtracting the concentration in the supernatant from the initial concentration. The data is then plotted as the amount of adsorbed risedronate per unit of hydroxyapatite surface area versus the equilibrium concentration of risedronate in the solution. The resulting isotherm is often fitted to a binding model, most commonly the Langmuir model, to determine the maximum adsorption capacity and the affinity constant. The adsorption of risedronate on hydroxyapatite is generally well-described by the Langmuir isotherm model.[3][4]

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with molecular interactions. It provides a complete thermodynamic profile of the binding event in a single experiment, yielding the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

-

Sample Preparation: A slurry of human bone mineral or synthetic hydroxyapatite is prepared in a suitable buffer. The risedronate solution is also prepared in the same buffer to minimize heats of dilution.

-

ITC Instrument Setup: The ITC instrument, consisting of a sample cell and a reference cell, is equilibrated at the desired temperature (e.g., 37°C). The hydroxyapatite slurry is loaded into the sample cell, and the reference cell is filled with the buffer.

-